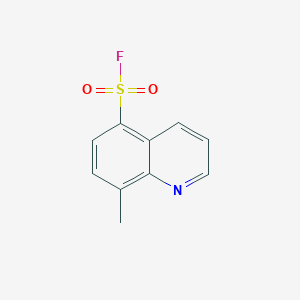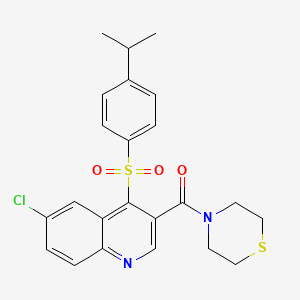
(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” is a versatile chemical compound used in diverse scientific research for its unique properties and applications. It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms .
Molecular Structure Analysis
Quinoline derivatives, including “this compound”, have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of this compound is not detailed in the available resources.Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Agents
A series of novel quinoline derivatives were synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds demonstrated significant potential in combating various microorganisms and Plasmodium falciparum, indicating their importance in developing new therapeutic agents (Parthasaradhi et al., 2015).
Anticancer Evaluation
New substituted thiophene-quinoline derivatives were synthesized and evaluated for their anticancer activity. These compounds showed promising results against different human cancer cell lines, highlighting the potential of quinoline derivatives in cancer therapy (Othman et al., 2019).
Antiviral Activity
Synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed certain compounds with anti-tobacco mosaic virus activity. This suggests the relevance of such derivatives in developing antiviral agents (Chen et al., 2010).
Enzymatic Enhancers
The synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under specific conditions was explored for their potential as novel enzymatic enhancers, indicating their utility in biochemical research and drug development (Abass, 2007).
Wirkmechanismus
The mechanism of action of quinoline derivatives often depends on their specific chemical structure. Many quinoline derivatives exhibit antimicrobial activity, which depends on the substitution on the heterocyclic pyridine ring . The specific mechanism of action for “(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” is not detailed in the available resources.
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its specific properties. While quinoline derivatives are widely used in various fields, they should be handled with care due to their potential biological activity . The specific safety and hazards associated with “(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” are not detailed in the available resources.
Zukünftige Richtungen
Quinoline derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future research may focus on developing new synthesis methods, investigating new biological activities, and improving the pharmacodynamic and pharmacokinetic properties of these compounds . The specific future directions for “(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” are not detailed in the available resources.
Eigenschaften
IUPAC Name |
[6-chloro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-15(2)16-3-6-18(7-4-16)31(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-9-11-30-12-10-26/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOGOZQUTNDQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

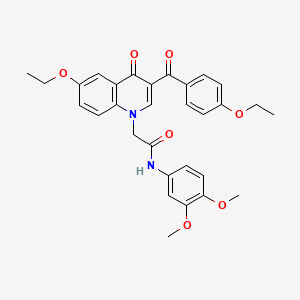
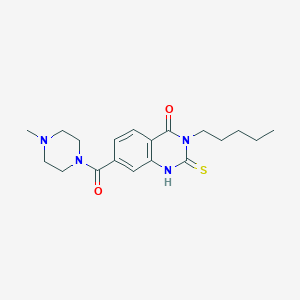
![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)
![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)
![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2977304.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)
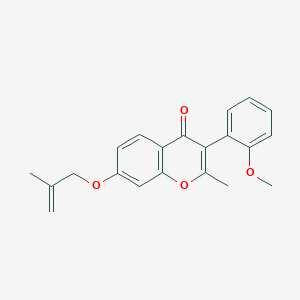
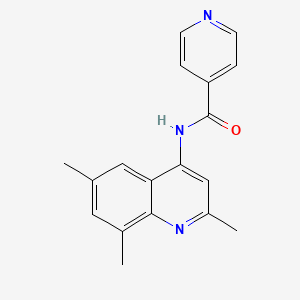
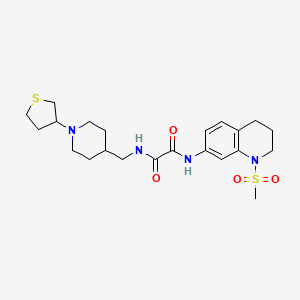
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride](/img/structure/B2977311.png)
